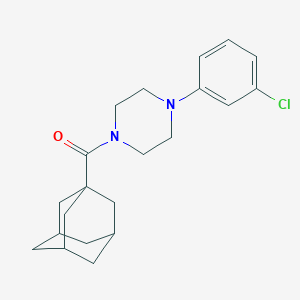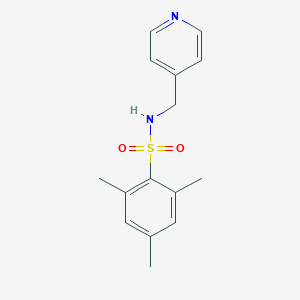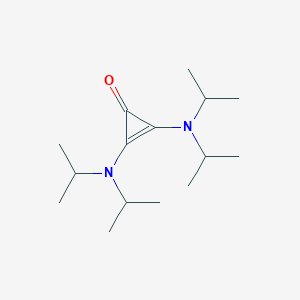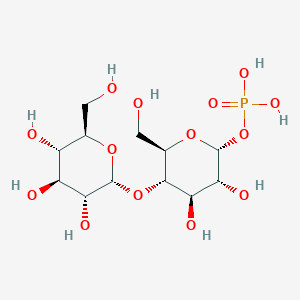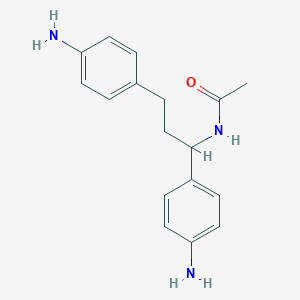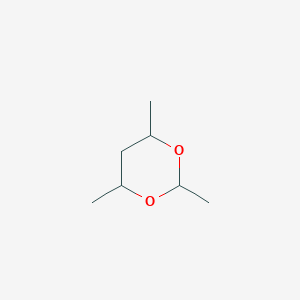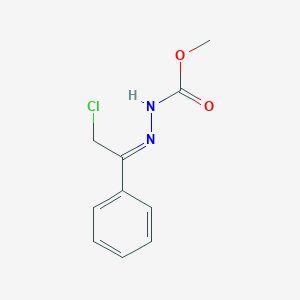
(2E)-2-benzylidene-1,3-oxazolidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-benzylidene-1,3-oxazolidine-4,5-dione, also known as benzylidene-oxazolidinone, is a heterocyclic organic compound. This compound has a unique structure that makes it a versatile building block for the synthesis of various organic compounds. In recent years, benzylidene-oxazolidinone has gained significant attention in scientific research due to its potential applications in drug discovery, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as protein tyrosine phosphatases. This inhibition leads to the disruption of cellular signaling pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Benzylidene-oxazolidinone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and disrupt cellular signaling pathways. Additionally, (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone has been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzylidene-oxazolidinone has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone has a unique structure that makes it a versatile building block for the synthesis of various organic compounds. However, this compound also has limitations. Benzylidene-oxazolidinone is sensitive to air and moisture, which can affect its stability. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone. One area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, researchers are exploring the potential of (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone as a scaffold for the design of new drugs. Finally, the study of the mechanism of action of (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone and its derivatives is an important area of research that could lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone can be achieved through several methods. One of the most common methods is the condensation of benzaldehyde with oxazolidinone in the presence of a catalyst. This reaction results in the formation of a Schiff base, which is then converted to (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone through a cyclization reaction. Other methods include the use of a variety of reagents such as acetic anhydride, acetic acid, and sodium hydride.
Aplicaciones Científicas De Investigación
Benzylidene-oxazolidinone has been extensively studied for its potential applications in drug discovery. This compound has been found to exhibit antitumor, antibacterial, and antifungal activities. Researchers have also investigated the potential of (2E)-2-benzylidene-1,3-oxazolidine-4,5-dioneoxazolidinone as a selective inhibitor of protein tyrosine phosphatases, which are important targets in the treatment of cancer and other diseases.
Propiedades
Número CAS |
17384-58-6 |
|---|---|
Fórmula molecular |
C10H7NO3 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-1,3-oxazolidine-4,5-dione |
InChI |
InChI=1S/C10H7NO3/c12-9-10(13)14-8(11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+ |
Clave InChI |
XOBNTJDSZFNXMG-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\NC(=O)C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C=C2NC(=O)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C=C2NC(=O)C(=O)O2 |
Sinónimos |
2-benzylideneoxazolidine-4,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
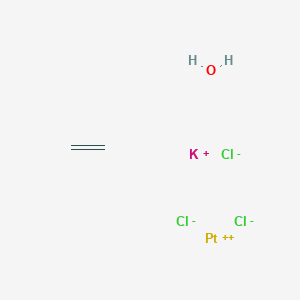
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
